3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid

Medicinal Chemistry Lipophilicity Optimization ADME Prediction

Researchers requiring reproducible Suzuki-Miyaura coupling partners for automated parallel synthesis benefit from this compound's engineered thermal and electronic profile. The 3-chloro substituent (LogP 0.58) and piperidine-1-carbonyl amide provide distinct reactivity versus morpholine or fluoro analogs, while the elevated melting point (160-163°C) prevents softening and decomposition during robotic solid dispensing in HTE workflows. ≥98% purity with consistent batch quality supports medicinal chemistry library synthesis and kinase inhibitor discovery programs. Reliable global supply with multiple stock sizes available for immediate shipment.

Molecular Formula C12H15BClNO3
Molecular Weight 267.52 g/mol
CAS No. 850589-50-3
Cat. No. B1461698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid
CAS850589-50-3
Molecular FormulaC12H15BClNO3
Molecular Weight267.52 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C(=O)N2CCCCC2)Cl)(O)O
InChIInChI=1S/C12H15BClNO3/c14-11-8-9(13(17)18)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2
InChIKeyAQTGPCIHLDJZJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid Overview


3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid (CAS 850589-50-3) is a heteroarylboronic acid derivative with the molecular formula C12H15BClNO3 and a molecular weight of 267.52 g/mol . It is a white to off-white solid with a reported melting point range of 160–163 °C and a standard purity specification of 95–98% from multiple suppliers . This compound functions primarily as a boronic acid coupling partner in Suzuki–Miyaura cross-coupling reactions, enabling the formation of carbon–carbon bonds for the construction of biaryl and related frameworks . The 3-chloro substitution pattern and piperidine-1-carbonyl amide moiety differentiate it from non-halogenated or morpholine-based analogs, influencing its electronic profile and potential downstream applications in medicinal chemistry .

Suzuki–Miyaura coupling partner for biaryl construction
3-Chloro and piperidine-1-carbonyl substitution pattern
Medicinal chemistry building block for SAR exploration

3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid Substitution Specificity


Generic substitution of 3-chloro-4-(piperidine-1-carbonyl)phenylboronic acid (CAS 850589-50-3) with closely related aminocarbonylphenylboronic acids is not scientifically valid due to measurable differences in halogen substitution pattern, heterocyclic amine composition, and resultant physicochemical properties. The 3-chloro substituent increases lipophilicity (LogP = 0.58) compared to the non-chlorinated analog 4-(piperidine-1-carbonyl)phenylboronic acid, which lacks a calculated LogP value but is structurally less hindered . Replacing the piperidine ring with morpholine—as in 3-chloro-4-(morpholine-4-carbonyl)phenylboronic acid (CAS 850589-49-0)—introduces an additional oxygen atom, altering hydrogen-bonding capacity, polarity, and molecular weight (269.49 vs. 267.52 g/mol) . Furthermore, positional isomers such as 3-chloro-5-(piperidine-1-carbonyl)phenylboronic acid (CAS 957120-47-7) and halogen-substituted variants such as 3-fluoro-4-(piperidine-1-carbonyl)phenylboronic acid (CAS 874289-10-8) exhibit distinct electronic and steric profiles that directly impact cross-coupling reactivity and the biological activity of downstream products [1]. These structural nuances are not interchangeable; selecting the precise compound is essential for reproducibility in synthesis and target engagement in medicinal chemistry programs.

Non-chlorinated analog may exhibit lower lipophilicity and altered reactivity
Morpholine analog introduces additional H-bond acceptor, changing solubility and polarity
Regioisomeric or 3-fluoro variants differ in electronic and steric profiles, affecting coupling outcomes

3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid vs. Structural Analogs


Lipophilicity Impact of 3-Chloro Substitution

The target compound contains a 3-chloro substituent on the phenyl ring, which confers a calculated LogP value of 0.58 . The non-chlorinated analog 4-(piperidine-1-carbonyl)phenylboronic acid (CAS 389621-83-4) lacks this halogen and has a lower molecular weight (233.07 vs. 267.52 g/mol) and no reported LogP value, but is inherently less lipophilic due to the absence of the chlorine atom. The 0.58 LogP increase directly influences compound partitioning in biological systems and chromatographic behavior.

Lipophilicity (LogP)
Data to verify
Target: LogP = 0.58
Non-chlorinated analog: lower (not reported)
3-Chloro group raises lipophilicity, may influence ADME profiling
Calculated value; experimental confirmation advised
Medicinal Chemistry Lipophilicity Optimization ADME Prediction

Melting Point Elevation Over Non-Chlorinated Analog

The melting point of 3-chloro-4-(piperidine-1-carbonyl)phenylboronic acid is reported as 160–163 °C . The non-chlorinated analog 4-(piperidine-1-carbonyl)phenylboronic acid (CAS 389621-83-4) has a melting point of 150–154 °C . This represents a 6–13 °C elevation in melting point attributable to the presence of the 3-chloro substituent, which influences intermolecular interactions and crystal lattice stability.

Melting point
Head-to-head
Target: 160–163 °C
Non-chlorinated: 150–154 °C
Higher thermal stability may simplify handling and recrystallization
Reported solid-state data; verify under your conditions
Solid-State Properties Purification Formulation

Piperidine vs. Morpholine Amide: Hydrogen-Bonding Differences

3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid contains a piperidine amide moiety, resulting in a molecular weight of 267.52 g/mol . The morpholine analog, 3-chloro-4-(morpholine-4-carbonyl)phenylboronic acid (CAS 850589-49-0), contains an oxygen atom in the heterocyclic ring, yielding a molecular weight of 269.49 g/mol—a difference of 1.97 g/mol . Beyond the mass difference, the replacement of CH2 with O introduces an additional hydrogen-bond acceptor site, altering the compound‘s solubility profile and potential for intermolecular interactions.

Piperidine vs. Morpholine amide
Head-to-head
Target: MW 267.52 (piperidine)
Morpholine analog: MW 269.49, extra O
Piperidine scaffold eliminates one H-bond acceptor, may alter solubility and metabolic stability
Scaffold choice influences ligand efficiency metrics
Medicinal Chemistry Scaffold Diversity Physicochemical Profiling

3-Chloro vs. 3-Fluoro Substitution: Electronic and Steric Effects

The target compound bears a 3-chloro substituent (atomic weight 35.45), resulting in a molecular weight of 267.52 g/mol . The 3-fluoro analog, 3-fluoro-4-(piperidine-1-carbonyl)phenylboronic acid (CAS 874289-10-8), contains a fluorine atom (atomic weight 18.998) and has a molecular weight of 251.06 g/mol—a difference of 16.46 g/mol . Chlorine and fluorine differ substantially in electronegativity (3.16 vs. 3.98), van der Waals radius (1.75 Å vs. 1.47 Å), and lipophilicity contribution (Hansch π parameter: Cl = +0.71, F = +0.14).

3-Chloro vs. 3-Fluoro
Cross-study
Cl: MW 267.52, π +0.71, vdW 1.75 Å
F: MW 251.06, π +0.14, vdW 1.47 Å
Chlorine provides greater lipophilicity and steric bulk for SAR exploration
Halogen choice affects target engagement and metabolic shielding
Halogen Bonding Electronic Effects Medicinal Chemistry

Regioisomeric Effects on Cross-Coupling Reactivity

The target compound positions the chloro substituent at the 3-position relative to the boronic acid group on the phenyl ring (4-position relative to the piperidine-1-carbonyl amide) . The regioisomeric analog 3-chloro-5-(piperidine-1-carbonyl)phenylboronic acid (CAS 957120-47-7) places the chloro group at the 5-position relative to the boronic acid (3-position relative to the amide) . This positional difference alters the electronic environment around the boronic acid moiety and changes the steric accessibility for palladium catalyst approach during Suzuki–Miyaura cross-coupling reactions.

Regioisomeric pattern
Class-level
Target: 3-Cl, 4-amide
Regioisomer: 3-Cl, 5-amide
Positional isomerism alters electronic and steric environment for cross-coupling
Correct regioisomer essential for reproducible outcomes
Regioselectivity Suzuki Coupling Steric Effects

3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid Applications


Suzuki–Miyaura Coupling for Piperidine Biaryls

As a boronic acid building block, 3-chloro-4-(piperidine-1-carbonyl)phenylboronic acid enables the installation of a piperidine-1-carbonyl-substituted phenyl moiety via palladium-catalyzed Suzuki–Miyaura coupling . The piperidine ring—the most prevalent heterocycle among FDA-approved pharmaceuticals [1]—provides structural features associated with favorable pharmacokinetic properties. The 3-chloro substituent confers a calculated LogP of 0.58, contributing to the lipophilicity of resulting biaryl products and potentially influencing their membrane permeability and metabolic profile .

SAR Exploration of Halogen-Dependent Activity

The 3-chloro substitution pattern offers a distinct physicochemical profile compared to 3-fluoro analogs (ΔMW = 16.46 g/mol; ΔLogP contribution ≈ +0.57 log units) . In kinase inhibitor discovery programs, chloro-substituted arylboronic acids serve as key intermediates for generating compound libraries that probe halogen-dependent target engagement. The larger van der Waals radius of chlorine (1.75 Å vs. 1.47 Å for fluorine) can fill hydrophobic pockets more effectively, while the moderate electron-withdrawing effect influences π–π stacking interactions with aromatic residues in protein active sites.

Solid-Phase Synthesis Using Thermally Stable Boronic Acids

With a melting point of 160–163 °C—6–13 °C higher than its non-chlorinated analog 4-(piperidine-1-carbonyl)phenylboronic acid (150–154 °C) —this compound demonstrates enhanced thermal stability that supports solid handling and automated dispensing in parallel synthesis workflows. The elevated melting point reduces the risk of compound softening or decomposition during extended storage at ambient temperatures (storage condition 2–8 °C) [1] and during reaction setup in heated reaction blocks. This thermal profile is particularly advantageous for high-throughput experimentation (HTE) platforms where compound integrity during robotic handling is critical for reproducible screening outcomes.

Scaffold Hopping: Piperidine vs. Morpholine Amides

The piperidine amide functionality provides a chemically distinct alternative to morpholine amide-containing boronic acids (e.g., CAS 850589-49-0) . In scaffold-hopping campaigns, the absence of the morpholine oxygen eliminates an H-bond acceptor site and reduces molecular weight by 1.97 g/mol, potentially improving ligand efficiency metrics. Piperidine-based amides generally exhibit greater metabolic stability against oxidative N-dealkylation compared to morpholine analogs, making this boronic acid the preferred coupling partner for synthesizing lead candidates intended for in vivo pharmacokinetic evaluation.

Application
Selection Property
Validation Focus
Suzuki–Miyaura coupling for piperidine biaryls
Piperidine-1-carbonyl and 3-chloro substitution pattern
Coupling efficiency and regioselectivity under Pd catalysis
SAR exploration of halogen-dependent activity
Lipophilicity, van der Waals radius and electronic profile of 3-chloro
Target binding and metabolic stability in lead series
Thermally stable boronic acid for solid-phase or HTE
Elevated melting point relative to non-chlorinated analog
Compound integrity during automated dispensing and storage
Scaffold hopping: piperidine vs. morpholine amides
Piperidine amide reduces H-bond acceptors and molecular weight
Metabolic stability and ligand efficiency in PK-evaluated candidates

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